molecular formula C25H28Cl2O3 B14072948 methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate CAS No. 101859-54-5

methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate

Cat. No.: B14072948
CAS No.: 101859-54-5
M. Wt: 447.4 g/mol
InChI Key: GQOMWWXTYFTASA-IMUIQJHOSA-N
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Description

Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate is a useful research compound. Its molecular formula is C25H28Cl2O3 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound's molecular formula is C21H24Cl2O3C_{21}H_{24}Cl_2O_3, indicating the presence of multiple functional groups that may contribute to its biological effects. Key physical properties include:

Property Value
Molecular Weight392.32 g/mol
Density1.15 g/cm³
Boiling Point210 °C
Flash Point85 °C
SolubilitySoluble in organic solvents

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a study highlighted that derivatives with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while weaker against other strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It has shown promising results in inhibiting acetylcholinesterase (AChE) and urease, with some derivatives achieving IC50 values significantly lower than standard inhibitors . This suggests a potential application in treating conditions like Alzheimer's disease and urinary tract infections.

Anticancer Properties

The anticancer activity of structurally related compounds has been documented, particularly those targeting specific pathways such as the peroxisome proliferator-activated receptor gamma (PPARγ) . The ability of these compounds to modulate cellular pathways involved in cancer progression presents a promising avenue for therapeutic development.

Study 1: Antibacterial Screening

A study conducted on synthesized derivatives of similar compounds evaluated their antibacterial properties against various bacterial strains. The most active compounds demonstrated IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory effects compared to standard drugs .

Study 2: Enzyme Inhibition Mechanism

In another investigation, docking studies were employed to elucidate the interaction mechanisms between the compound and target enzymes. The results indicated that the presence of the bis(4-chlorophenyl)methoxy group significantly enhances binding affinity, suggesting that modifications in this area could lead to more potent inhibitors .

Properties

CAS No.

101859-54-5

Molecular Formula

C25H28Cl2O3

Molecular Weight

447.4 g/mol

IUPAC Name

methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate

InChI

InChI=1S/C25H28Cl2O3/c1-29-24(28)9-5-3-7-18-6-2-4-8-23(18)30-25(19-10-14-21(26)15-11-19)20-12-16-22(27)17-13-20/h5,9-18,23,25H,2-4,6-8H2,1H3/b9-5-/t18-,23+/m0/s1

InChI Key

GQOMWWXTYFTASA-IMUIQJHOSA-N

Isomeric SMILES

COC(=O)/C=C\CC[C@@H]1CCCC[C@H]1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C=CCCC1CCCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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